molecular formula C11H12BrN3O B14264492 Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- CAS No. 183208-14-2

Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-

Cat. No.: B14264492
CAS No.: 183208-14-2
M. Wt: 282.14 g/mol
InChI Key: LWNFMUHDTCEOHU-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This scaffold is characterized by a fused pyrrole-pyridine ring system, with a bromine atom at position 5 and an ethyl-linked acetamide substituent at position 3. The ethyl-acetamide side chain may improve solubility compared to more hydrophobic substituents, while the pyrrolopyridine core contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

CAS No.

183208-14-2

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C11H12BrN3O/c1-7(16)13-3-2-8-5-14-11-10(8)4-9(12)6-15-11/h4-6H,2-3H2,1H3,(H,13,16)(H,14,15)

InChI Key

LWNFMUHDTCEOHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system . The bromination of the pyrrolo[2,3-b]pyridine core is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- involves its interaction with specific molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties (Inferred from Evidence)
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Key Functional Groups
Target Compound ~300 ~2.5 Moderate in DMSO Bromine, Acetamide
5-Bromo-3-(phenylethynyl)-1H-pyrrolopyridine ~313 ~3.8 Low in water Bromine, Alkyne
N-[2-(5-Methoxy-furo[2,3-b]pyridin-3-yl)ethyl]acetamide ~314 ~2.0 High in ethanol Methoxy, Acetamide

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s ethyl-acetamide side chain can be introduced via alkylation or acylation of 3-aminopyrrolopyridine intermediates, analogous to methods used for nicotinamide derivatives .
  • Biological Potential: Brominated pyrrolopyridines are frequently explored in kinase inhibitor development, while acetamide derivatives (e.g., phosphodiesterase inhibitors) underscore the pharmacophore versatility of this class .
  • Stability Considerations : Bromine at position 5 may reduce metabolic degradation compared to methoxy or phenyl groups, as seen in furopyridine analogues .

Biological Activity

Acetamide, N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- (CAS Number: 183208-14-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- is C11H12BrN3O, with a molecular weight of 282.14 g/mol. The structure features a brominated pyrrole derivative, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to pyrrole derivatives. In particular, derivatives of pyrrolyl benzamide have demonstrated significant activity against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, with controls showing MIC values of 0.25 μg/mL for isoniazid and 2 μg/mL for ciprofloxacin .

Table 1: Antibacterial Activity of Pyrrolyl Compounds

CompoundMIC (μg/mL)Control (Ciprofloxacin)
Acetamide Derivative3.12 - 12.52
Isoniazid0.25-
Triclosan10-

These findings suggest that Acetamide derivatives could serve as lead compounds for developing new antibacterial agents.

Anticancer Potential

Acetamide derivatives have also been investigated for their anticancer properties. A study focusing on protein kinase inhibitors identified the compound's ability to inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications to the acetamide group could enhance selectivity and potency against cancer cell lines .

Table 2: Selectivity of Acetamide Derivatives Against Cancer Targets

CompoundTarget KinaseIC50 (μM)
Acetamide Derivative APKMYT10.69
Acetamide Derivative BWEE1>50

This table illustrates the selective inhibition profile of different acetamide derivatives, indicating their potential as targeted therapies in oncology.

The mechanism by which Acetamide exerts its biological effects often involves interaction with specific receptors or enzymes. For instance, its activity against bacterial targets may be attributed to the disruption of bacterial cell wall synthesis or interference with critical metabolic pathways . In cancer treatment, the inhibition of kinases like PKMYT1 suggests a role in disrupting cell cycle regulation and promoting apoptosis in malignant cells.

Case Studies

One notable case study involved the synthesis and evaluation of several acetamide derivatives for their antibacterial and anticancer activities. The results indicated that compounds with a brominated pyrrole moiety exhibited enhanced activity compared to non-brominated analogs .

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